

# understanding the neomorphic activity of IDH2 R140Q

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Idh2R140Q-IN-2 |           |  |  |  |
| Cat. No.:            | B12380947      | Get Quote |  |  |  |

An In-depth Guide to the Neomorphic Activity of IDH2 R140Q

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2] The R140Q mutation, a recurrent alteration in the enzyme's active site, confers a neomorphic (new function) activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] This guide provides a comprehensive technical overview of the IDH2 R140Q mutation, detailing its biochemical mechanism, the downstream oncogenic consequences of 2-HG accumulation, key experimental methodologies for its study, and the therapeutic strategies developed to target this specific vulnerability.

# The Biochemical Basis of IDH2 R140Q Neomorphic Activity

Wild-type (WT) IDH2 is a mitochondrial enzyme crucial to the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), concurrently reducing NADP+ to NADPH.[4][5] The R140Q mutation, a single amino acid substitution at residue 140, fundamentally alters this function. While the mutant enzyme loses its ability to efficiently convert isocitrate, it gains the novel capacity to reduce  $\alpha$ -KG to (R)-2-



hydroxyglutarate (2-HG), consuming NADPH in the process.[6][7][8] This switch from an oxidative to a reductive reaction is the hallmark of its neomorphic activity.[6][9]

Structural analyses suggest that the R140 residue is critical for binding the  $\beta$ -carboxylate group of isocitrate.[10] Its replacement with glutamine (Q) impairs isocitrate binding while creating a conformation that favors the binding and subsequent reduction of  $\alpha$ -KG.[6][10]





Click to download full resolution via product page

**Caption:** Canonical vs. Neomorphic IDH2 enzymatic reactions.

#### Downstream Effects: 2-HG as an Oncometabolite

The accumulation of 2-HG to millimolar concentrations in IDH2-mutant cells is the primary driver of oncogenesis.[4] 2-HG is structurally similar to  $\alpha$ -KG and acts as a competitive inhibitor of numerous  $\alpha$ -KG-dependent dioxygenases, which are critical for epigenetic regulation.







Key targets of 2-HG inhibition include:

- TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to widespread DNA hypermethylation.[4][11]
- Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes
  results in histone hypermethylation, particularly at lysine residues (e.g., H3K4, H3K27,
  H3K36).[11][12]

This profound epigenetic remodeling alters gene expression, ultimately leading to a block in cellular differentiation and promoting uncontrolled cell proliferation—a hallmark of cancer.[12] [13] In hematopoietic cells, for example, expression of IDH2 R140Q inhibits myeloid differentiation and expands the population of immature progenitor cells.[13]





Click to download full resolution via product page

**Caption:** Downstream oncogenic cascade of the IDH2 R140Q mutation.



## **Quantitative Data Summary**

The study of IDH2 R140Q has generated significant quantitative data, particularly regarding the potency of targeted inhibitors and the resulting cellular changes.

Table 1: Inhibitor Potency Against IDH2 R140Q

| Compound               | Target                | IC50 (nM)          | Cell Line <i>l</i><br>System | Reference |
|------------------------|-----------------------|--------------------|------------------------------|-----------|
| Enasidenib<br>(AG-221) | IDH2 R140Q /<br>R172K | 118 (for<br>R140Q) | TF-1 cells                   | [1]       |
| AGI-6780               | IDH2 R140Q            | 11                 | U87 cells                    | [1]       |
| CP-17                  | IDH2 R140Q            | 40.75              | Enzymatic Assay              | [3][14]   |

| AG-881 | Pan-IDH1/2 mutant | 118 (for R140Q) | TF-1 cells |[1] |

Table 2: Cellular Effects of IDH2 R140Q Expression and Inhibition

| Cell Line             | Condition                    | Intracellular 2-<br>HG     | Phenotype                                                            | Reference |
|-----------------------|------------------------------|----------------------------|----------------------------------------------------------------------|-----------|
| TF-1                  | IDH2 R140Q<br>expression     | 21.44 mM                   | Blocked<br>erythropoietin-<br>induced<br>differentiation             | [12]      |
| TF-1 (R140Q)          | + 1 μM AGI-6780<br>(28 days) | 0.44 mM                    | Reversal of DNA<br>hypermethylation<br>, restored<br>differentiation | [9][12]   |
| U87MG                 | IDH2 R140Q<br>expression     | Lower than<br>R172M mutant | Faster<br>proliferation<br>compared to WT                            | [6]       |
| Primary AML<br>Blasts | IDH2 R140Q                   | Elevated                   | Blocked<br>differentiation                                           | [1]       |



| Primary AML Blasts | + Enasidenib (ex vivo) | Reduced | Induced myeloid differentiation |[5] |

## **Key Experimental Protocols Measurement of Intracellular 2-HG by LC-MS**

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of 2-HG.

- Cell Lysis and Metabolite Extraction:
  - Harvest approximately 3 million cells by centrifugation.
  - Wash cells with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells by sonication in 400 μL of ice-chilled water.[15]
  - Add 100 μL of an internal standard solution (e.g., <sup>13</sup>C<sub>5</sub>-labeled D-2-HG in 70% methanol) to the lysate.[15]
  - Precipitate proteins by adding ice-cold methanol or acetonitrile, vortex, and incubate at -20°C.
  - Centrifuge at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.
  - Collect the supernatant for analysis.
- LC-MS Analysis:
  - Inject the extracted metabolites onto a suitable chromatography column (e.g., a chiral column to separate D- and L-enantiomers).
  - Perform separation using an appropriate gradient of mobile phases.
  - Detect and quantify 2-HG and the internal standard using a mass spectrometer operating in selected reaction monitoring (SRM) or a similar targeted mode.
  - Normalize the 2-HG concentration to the cell number or total protein content.[15]



### **Enzymatic Assay for 2-HG Detection**

Fluorimetric or colorimetric assays provide a high-throughput alternative to LC-MS for measuring 2-HG levels, particularly in screening applications.[16]

Principle: The assay couples the D-2-HG-dependent production of NADH by D-2-hydroxyglutarate dehydrogenase (D2HGDH) to a second reaction where a diaphorase enzyme uses the NADH to convert a probe (like resazurin) into a fluorescent product (resorufin).[16][17]

#### Protocol Outline:

- Sample Preparation: Collect cell culture media or cell lysates. Deproteinate the samples, often by a filtration step.[17]
- Reaction Setup: In a microplate, add the deproteinated sample.
- Enzyme Reaction: Add a reaction mix containing D2HGDH, NAD+, diaphorase, and resazurin.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
- Detection: Measure the fluorescence of resorufin using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).
- Quantification: Determine 2-HG concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of D-2-HG.[16]





Click to download full resolution via product page

Caption: Workflow for a fluorescent enzymatic 2-HG detection assay.



### **Cellular Differentiation Assay**

In leukemia models like the TF-1 cell line, the block in differentiation caused by IDH2 R140Q can be assessed by monitoring the expression of cell surface markers using flow cytometry.

- Cell Culture and Treatment:
  - Culture TF-1 cells expressing IDH2 R140Q in appropriate media.
  - Treat cells with an IDH2 mutant inhibitor (e.g., Enasidenib) or a vehicle control over a time course (e.g., 7 to 28 days).[12]
  - Induce differentiation with an appropriate cytokine, such as erythropoietin (EPO) for erythroid lineage or GM-CSF for myeloid lineage.
- Immunophenotyping:
  - Harvest cells and wash with a staining buffer (e.g., PBS with 2% FBS).
  - Incubate cells with fluorescently-conjugated antibodies against surface markers of mature cells (e.g., CD11b, CD14 for myeloid; CD71, CD235a for erythroid) and markers of immature cells (e.g., CD117).[1][11]
  - · Wash away unbound antibodies.
  - Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing differentiation markers in treated versus control populations.

## Therapeutic Targeting of IDH2 R140Q

The discovery that the oncogenic effects of IDH2 R140Q are dependent on 2-HG production made it a prime target for drug development. Small molecule inhibitors have been designed to allosterically bind to the mutant IDH2 enzyme at the dimer interface, locking it in an open conformation that prevents its catalytic activity.[1][3]

• Enasidenib (AG-221): An oral, selective inhibitor of mutant IDH2 enzymes, Enasidenib was approved by the FDA for treating relapsed or refractory AML with an IDH2 mutation.[3]



Clinical studies have shown that it effectively lowers plasma 2-HG levels and promotes the differentiation of leukemic blasts.[1][18]

 AGI-6780: A potent and selective preclinical inhibitor of IDH2 R140Q that was instrumental in demonstrating that inhibiting the mutant enzyme could reverse epigenetic changes and restore cellular differentiation in vitro.[1][9]

Treatment with these inhibitors leads to a significant reduction in 2-HG levels, which in turn allows for the reversal of DNA and histone hypermethylation, ultimately restoring normal cellular differentiation pathways.[5][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 2. Molecularly Targeted Therapy in Acute Myeloid Leukemia: Current Treatment Landscape and Mechanisms of Response and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant IDH: a targetable driver of leukemic phenotypes linking metabolism, epigenetics and transcriptional regulation PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OncoKBâ<sup>mo</sup>¢ MSK's Precision Oncology Knowledge Base [oncokb.org]
- To cite this document: BenchChem. [understanding the neomorphic activity of IDH2 R140Q]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380947#understanding-the-neomorphic-activity-of-idh2-r140q]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com